(7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone
Description
(7-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone is a tetrahydroquinoline (THQ) derivative featuring a pyridin-3-yl methanone group at position 1 and a primary amine at position 7 of the dihydroquinoline scaffold. Its molecular formula is C₁₅H₁₅N₃O, with a molecular weight of 253.30 g/mol.
Its synthesis likely follows methods analogous to other THQ derivatives, such as condensation reactions between substituted aldehydes and aminoquinolinones under reflux conditions in methanol .
Properties
IUPAC Name |
(7-amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-13-6-5-11-4-2-8-18(14(11)9-13)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZGPXDKRLHNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone, also known by its CAS number 927996-15-4, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15N3O
- Molecular Weight : 253.30 g/mol
- IUPAC Name : this compound
The compound features a dihydroquinoline ring system fused with a pyridine moiety, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition :
- Antioxidant Properties :
- Cytotoxicity :
- Antimicrobial Activity :
Study on Carbonic Anhydrase Inhibition
A study conducted on a series of peptide-dihydroquinolinone conjugates found that specific derivatives effectively inhibited hCA II while showing no inhibition on hCA I at concentrations up to 100 µM. This selective inhibition highlights the potential for developing targeted therapies for conditions related to carbonic anhydrase dysfunction .
Synthesis and Structural Analysis
Research involving the synthesis of new derivatives revealed that modifications to the dihydroquinoline structure could enhance biological activity. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry were employed to confirm the structures of synthesized compounds .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound’s structural relatives differ in substituents on the quinoline core, pyridine ring modifications, or functional group replacements. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Solubility: The 7-amino group in the target compound enhances aqueous solubility compared to methoxy or chloro derivatives, which are more lipophilic .
- Stability: THQ derivatives with electron-withdrawing groups (e.g., nitro in ) show lower metabolic stability, whereas the 7-amino group may improve resistance to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
